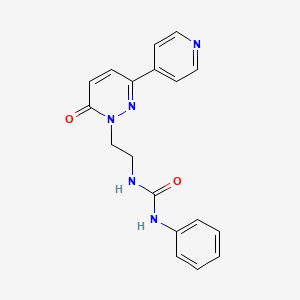
1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as OP3PU and is known for its unique chemical structure and properties. In
作用機序
The mechanism of action of OP3PU is not fully understood, but it is believed to exert its effects by inhibiting various signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of several enzymes involved in the regulation of cell cycle progression and DNA replication, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
OP3PU has been shown to exhibit several biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, anti-inflammatory, and antioxidant activity. It has also been shown to exhibit low toxicity in normal cells, making it a potential candidate for the development of anticancer drugs.
実験室実験の利点と制限
One of the major advantages of using OP3PU in lab experiments is its potent inhibitory activity against several cancer cell lines. Additionally, it exhibits low toxicity in normal cells, making it a promising candidate for further development as an anticancer drug. However, one of the major limitations of using OP3PU in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on OP3PU. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies could be conducted to elucidate the mechanism of action of OP3PU and to identify potential targets for its anticancer activity. Finally, preclinical studies could be conducted to evaluate the safety and efficacy of OP3PU as a potential therapeutic agent for the treatment of cancer and other inflammatory diseases.
Conclusion
In conclusion, OP3PU is a synthetic compound that exhibits potent inhibitory activity against several cancer cell lines and possesses anti-inflammatory and antioxidant properties. It has potential applications in various fields of research, including the development of anticancer drugs and the treatment of inflammatory diseases. Although there are limitations to its use in lab experiments, further research on OP3PU could lead to the development of new and innovative therapies for the treatment of cancer and other diseases.
合成法
The synthesis of OP3PU involves the condensation reaction of 2-amino-4-(4-pyridyl) pyridazine with 1-(2-bromoethyl) benzene and subsequent reaction with phenyl isocyanate. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
OP3PU has been studied extensively for its potential applications in various fields of research. It has been shown to exhibit potent inhibitory activity against several cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, OP3PU has been shown to possess anti-inflammatory and antioxidant properties, making it a promising therapeutic agent for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c24-17-7-6-16(14-8-10-19-11-9-14)22-23(17)13-12-20-18(25)21-15-4-2-1-3-5-15/h1-11H,12-13H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVGHKCRBSOQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

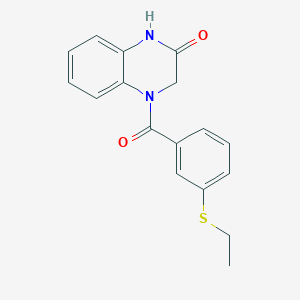
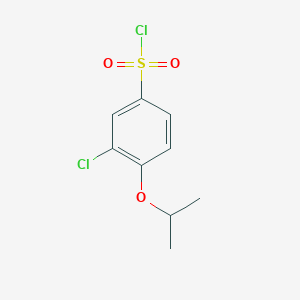
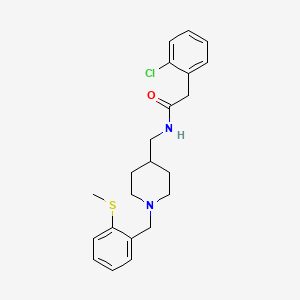
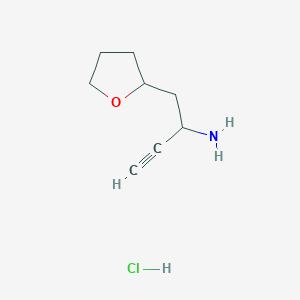
![Ethyl 2-{[(3-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3001668.png)

![N-(2-chlorophenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3001671.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)
![1-Azabicyclo[2.2.2]octan-3-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid](/img/no-structure.png)
![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B3001678.png)

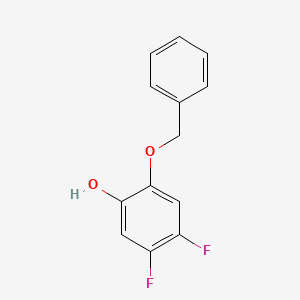
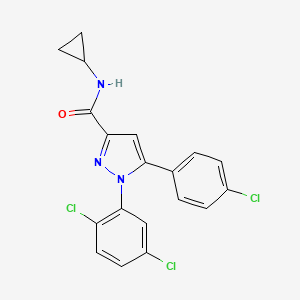
![2,4-dimethyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3001683.png)